molecular formula C19H24ClN3O B5630995 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine

1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine

Cat. No. B5630995
M. Wt: 345.9 g/mol
InChI Key: QDMFITRTDZLKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine, also known as CPI-1205, is a small molecule inhibitor that has shown potential in cancer research. It is a selective and potent inhibitor of the histone methyltransferase enzyme EZH2, which plays a crucial role in the regulation of gene expression.

Mechanism of Action

1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine works by selectively inhibiting the histone methyltransferase enzyme EZH2. EZH2 is responsible for adding methyl groups to histone proteins, which can lead to the repression of gene expression. By inhibiting EZH2, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can prevent the repression of tumor suppressor genes and promote the expression of genes that inhibit cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can inhibit the growth of cancer cells in vitro and in vivo. 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is its selectivity for EZH2, which reduces the risk of off-target effects. Additionally, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is that it may not be effective in all types of cancer, as some cancers may not be dependent on EZH2 for growth and progression.

Future Directions

There are several future directions for the research and development of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine. One direction is to investigate the potential of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in combination with other cancer treatments, such as immunotherapy. Another direction is to develop more potent and selective inhibitors of EZH2. Additionally, further research is needed to identify biomarkers that can predict the response to 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine and to optimize the dosing and administration of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in clinical trials.
In conclusion, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is a small molecule inhibitor with potential in cancer research. Its selectivity for EZH2 and good pharmacokinetic properties make it a promising candidate for further development. Further research is needed to fully understand the potential of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in cancer treatment and to optimize its use in clinical trials.

Synthesis Methods

The synthesis of 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine involves several steps. The first step is the preparation of 1-(4-chloro-3-methylbenzoyl)piperidine, which is achieved by reacting 4-chloro-3-methylbenzoyl chloride with piperidine in the presence of a base. The second step involves the preparation of 1-isopropyl-1H-imidazole-2-carbaldehyde, which is achieved by reacting isopropylamine with 2-chloroacetaldehyde in the presence of a base. The final step involves the condensation of 1-(4-chloro-3-methylbenzoyl)piperidine and 1-isopropyl-1H-imidazole-2-carbaldehyde in the presence of a reducing agent to form 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine.

Scientific Research Applications

1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has shown potential in cancer research, particularly in the treatment of lymphoma and solid tumors. EZH2 is overexpressed in many cancers and plays a crucial role in the development and progression of cancer. By inhibiting EZH2, 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can potentially prevent the growth and spread of cancer cells. 1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has also been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

(4-chloro-3-methylphenyl)-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-13(2)23-10-8-21-18(23)16-5-4-9-22(12-16)19(24)15-6-7-17(20)14(3)11-15/h6-8,10-11,13,16H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMFITRTDZLKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)C3=NC=CN3C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-3-methylbenzoyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine

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